Decanoyl-L-carnitine chloride is the salt form of a medium-chain (C10) acylcarnitine, an essential class of metabolites involved in cellular energy production. Acylcarnitines are critical for transporting fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. The specific C10 acyl chain length of decanoyl-L-carnitine makes it a key substrate for enzymes like carnitine palmitoyltransferase 2 (CPT2) and a specific biomarker for diagnosing metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Its chloride salt form is often selected for its improved handling and solubility characteristics in aqueous solutions for laboratory use.
Substituting Decanoyl-L-carnitine chloride with other acylcarnitines or its zwitterionic (inner salt) form can lead to failed experiments and non-reproducible data. The biological activity of acylcarnitines is highly dependent on the acyl chain length; enzymes in the carnitine shuttle, such as CPT1 and CPT2, exhibit distinct substrate specificities. Using a longer-chain (e.g., Palmitoyl-L-carnitine) or shorter-chain (e.g., Octanoyl-L-carnitine) analog will result in different rates of transport and metabolism, invalidating kinetic studies and misrepresenting the metabolic state being modeled. Furthermore, the chloride salt form offers practical advantages over the zwitterionic free base, including potentially enhanced aqueous solubility and stability, which are critical for preparing reliable, concentrated stock solutions for cellular and enzymatic assays.
Research on human Carnitine Palmitoyltransferase 2 (CPT2) demonstrates that the enzyme is most active with medium (C8-C12) and long-chain (C14-C18) acyl-CoA esters. In a study characterizing substrate specificity, CPT2 showed high activity for decanoyl-CoA (C10), positioning it squarely within the enzyme's optimal operational range. In contrast, the enzyme shows virtually no activity with short-chain (e.g., acetyl-CoA, C2) or very long-chain acyl-CoAs, making substitutes from those classes inappropriate for CPT2-related studies.
| Evidence Dimension | Enzyme Substrate Specificity |
| Target Compound Data | High relative activity for CPT2 as a medium-chain (C10) acylcarnitine. |
| Comparator Or Baseline | Short-chain (<C8) and very long-chain (>C18) acylcarnitines show virtually no CPT2 activity. |
| Quantified Difference | Qualitatively high activity for C10 vs. negligible activity for short and very long-chain analogs. |
| Conditions | In vitro assay using S. cerevisiae homogenates expressing human CPT2, with acylcarnitines quantified by ESI-MS/MS. |
For studying mitochondrial fatty acid transport and oxidation, using an acylcarnitine of the correct chain length like decanoyl-L-carnitine is non-negotiable for obtaining biologically relevant results.
Decanoyl-L-carnitine chloride is a salt, whereas the base compound is a zwitterion (inner salt). Generally, salt forms of zwitterionic compounds, such as amino acids, exhibit significantly improved aqueous solubility and faster dissolution rates compared to their neutral or zwitterionic counterparts. For example, studies on model amphoteric compounds show that ionic forms can have dramatically higher solubility than neutral forms. This is attributed to stronger, more favorable interactions between the solvent and the charged functional groups of the salt. While direct comparative data for Decanoyl-L-carnitine is not available, this principle suggests the chloride salt is preferable for creating aqueous stock solutions.
| Evidence Dimension | Aqueous Solubility & Dissolution |
| Target Compound Data | As a chloride salt, it is expected to have enhanced solubility and dissolution characteristics. |
| Comparator Or Baseline | The zwitterionic (inner salt) form is expected to have lower aqueous solubility. |
| Quantified Difference | Not directly quantified for this specific compound, but studies on analogous zwitterionic compounds show ionic forms can be multiple times more soluble. |
| Conditions | Aqueous solutions at standard laboratory temperatures. |
Procuring the chloride salt simplifies the preparation of stable, concentrated aqueous stock solutions, reducing weighing errors and ensuring reproducibility in cell culture and enzyme assays.
In newborn screening for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the absolute concentration of octanoylcarnitine (C8) is a primary marker, but the ratio of octanoylcarnitine to decanoylcarnitine (C8/C10) is a critical secondary marker for diagnostic accuracy. Healthy newborns have a low C8/C10 ratio, while newborns with MCAD deficiency show a significantly increased ratio (e.g., >5). The use of Decanoyl-L-carnitine as a reference standard is therefore indispensable for the accurate quantification required to calculate this diagnostic ratio, distinguishing it from its closest analog, octanoylcarnitine.
| Evidence Dimension | Diagnostic Biomarker Ratio (C8/C10) |
| Target Compound Data | Serves as the denominator (C10) in the C8/C10 ratio, a key diagnostic indicator for MCAD deficiency. |
| Comparator Or Baseline | Octanoylcarnitine (C8), the primary marker. The ratio between C8 and C10 is more diagnostically robust than the level of C8 alone. |
| Quantified Difference | In MCAD deficient patients, the C8/C10 ratio is >5, compared to a much lower baseline in healthy individuals. |
| Conditions | Analysis of acylcarnitines from dried newborn blood spots via tandem mass spectrometry (MS/MS). |
For clinical diagnostic labs and researchers developing metabolic assays, Decanoyl-L-carnitine is not interchangeable with other acylcarnitines; it is an essential and specific component of the diagnostic criteria.
Based on its demonstrated suitability as a substrate for CPT2, this compound is the correct choice for researchers performing kinetic analyses of the carnitine shuttle or investigating inhibitors of medium-chain fatty acid transport. Its defined C10 chain length ensures that observed effects are specific to the metabolism of medium-chain fatty acids.
The compound is essential for use as an analytical reference standard in mass spectrometry-based methods for newborn screening and diagnosis of MCAD deficiency. Its role in the critical C8/C10 diagnostic ratio makes it a required purchase for clinical and reference laboratories conducting acylcarnitine profiling.
The chloride salt's expected high aqueous solubility facilitates the preparation of sterile, high-concentration stock solutions for treating cultured cells. This is ideal for studies investigating the downstream effects of medium-chain fatty acid oxidation on cellular signaling, energy status, or in models of metabolic disease.